N-Acetil Metoclopramida

Descripción general

Descripción

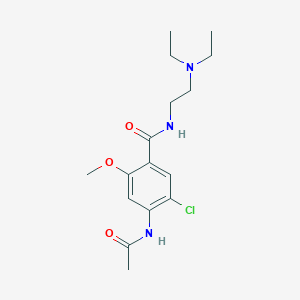

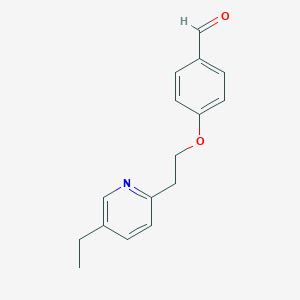

“N-Acetyl Metoclopramide” is a chemical compound . It contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amide (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of N-Acetyl Metoclopramide involves complex biochemical processes. A study on the biosynthesis and metabolism of N-Acylated Aromatic Amino Acids provides insights into the synthesis of compounds like N-Acetyl Metoclopramide . Another study discusses an improved method for the synthesis of Metoclopramide .

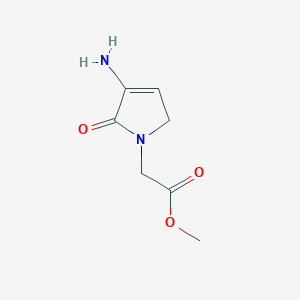

Molecular Structure Analysis

The molecular structure of N-Acetyl Metoclopramide is characterized by various types of bonds and functional groups . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the N-Acetyl Metoclopramide molecule .

Chemical Reactions Analysis

Metoclopramide, a related compound, has been studied for its reaction with nitrite. This reaction has been validated for its application to the spectrophotometric analysis of generic tablets . Another study discusses the role of metal acetylacetonates as precursors for nanoparticle research, polymer science, catalysis, and their mechanistic aspects .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Acetyl Metoclopramide are determined by its molecular structure . A tutorial on basic physical and chemical properties of (polymeric) materials provides insights into these features .

Aplicaciones Científicas De Investigación

Efectos Mucolíticos en la Fibrosis Quística (FQ)

La N-Acetil Metoclopramida (NAM) exhibe propiedades mucolíticas, lo que la convierte en una herramienta valiosa en el tratamiento de la FQ. Al reducir la viscosidad de la mucosidad, NAM ayuda a mejorar la eliminación de secreciones de las vías respiratorias y la función pulmonar en pacientes con FQ .

Antídoto para la Sobredosis de Acetaminofén

NAM sirve como antídoto para la sobredosis de acetaminofén (paracetamol). Mejora la síntesis de glutatión, que desintoxica los metabolitos tóxicos del acetaminofén, previniendo el daño hepático .

Efectos Antiinflamatorios y Antioxidantes

Los efectos antiinflamatorios y antioxidantes de amplio espectro de NAM la hacen relevante en diversas enfermedades respiratorias crónicas:

- Silicosis pulmonar: Se están explorando los efectos protectores de NAM contra el daño pulmonar inducido por sílice .

Baja Toxicidad y Perfil de Seguridad Favorable

NAM exhibe una toxicidad mínima y efectos adversos raros, incluso cuando se combina con otros tratamientos. Su asequibilidad y accesibilidad mejoran su utilidad clínica .

Mecanismo De Acción

Target of Action

N-Acetyl Metoclopramide primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . These receptors play a crucial role in controlling nausea and vomiting.

Mode of Action

N-Acetyl Metoclopramide exerts its antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the CTZ . It also enhances the response to acetylcholine of tissue in the upper gastrointestinal tract, causing enhanced motility and accelerated gastric emptying without stimulating gastric, biliary, or pancreatic secretions . This results in increased lower esophageal sphincter tone .

Biochemical Pathways

N-Acetyl Metoclopramide is involved in the hexosamine biosynthesis pathway (HBP) . In this pathway, it utilizes substrates including fructose-6-phosphate (Fru-6-P), glutamine, acetyl-coenzyme A (acetyl-CoA), and uridine triphosphate (UTP) to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . It also undergoes N-acetylation , a common post-translational modification that can influence protein function .

Pharmacokinetics

N-Acetyl Metoclopramide is rapidly and well absorbed from the gastrointestinal tract . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32 to 100% . The elimination half-life of metoclopramide is dose-dependent after both intravenous and oral administration of single doses between 5 and 20mg . N-4 sulphate conjugation is an important pathway of metabolism .

Result of Action

The primary result of N-Acetyl Metoclopramide’s action is the relief of nausea and vomiting associated with conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) . It also stimulates gastric emptying and increases lower esophageal sphincter tone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Acetyl Metoclopramide. For instance, the presence of certain substances in the environment, such as fried foods and cigarettes, can potentially interact with the compound and alter its effects . Additionally, the compound’s action can be modulated by the presence of other drugs or substances in the body .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-Acetyl Metoclopramide interacts with various enzymes, proteins, and other biomolecules. It is known to have a molecular weight of 341.83

Cellular Effects

N-Acetyl Metoclopramide has been shown to influence cell function. For instance, an acetylated variant of declopramide, which is similar to N-Acetyl Metoclopramide, was found to inhibit NFkB activation, a key cellular signaling pathway . Additionally, metoclopramide, the parent compound of N-Acetyl Metoclopramide, has been reported to improve the tone and peristalsis of the stomach, enhancing gastric emptying .

Molecular Mechanism

Metoclopramide, the parent compound, is known to be an antiemetic agent and a dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .

Dosage Effects in Animal Models

While specific studies on N-Acetyl Metoclopramide in animal models are limited, it has been shown that metoclopramide, the parent compound, possesses radio- and chemosensitizing properties in both animal tumor models and humans at higher doses of 2 mg/kg .

Metabolic Pathways

Metoclopramide, the parent compound, is known to undergo first-pass metabolism .

Subcellular Localization

N-terminal acetylation has been suggested to play a role in the subcellular targeting of proteins .

Propiedades

IUPAC Name |

4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFIXBYMDJBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204636 | |

| Record name | N-Acetyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5608-13-9 | |

| Record name | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl metoclopramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90XX7T267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

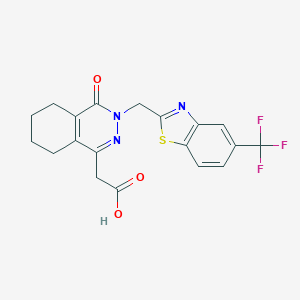

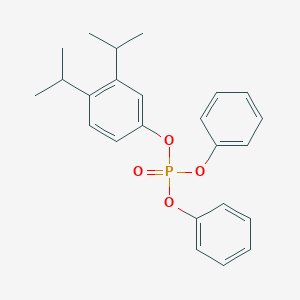

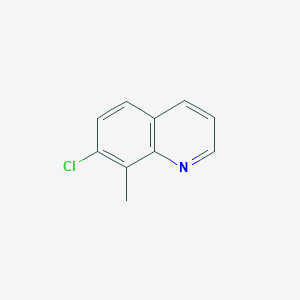

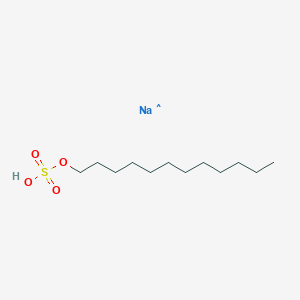

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)

![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)